An In-Depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, established synthesis protocols from its carboxylic acid precursor, and its reactivity as a versatile intermediate. This document aims to equip researchers with the necessary knowledge to effectively handle, utilize, and explore the potential of this compound in novel synthetic applications, particularly within the realm of drug discovery.
Introduction: The Significance of the Furan Scaffold
The furan ring is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable scaffold in drug design. Specifically, substituted phenylfurans are being explored for a range of therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory activities.[1][2] 2-Methyl-5-phenylfuran-3-carbonyl chloride serves as a highly reactive and crucial intermediate for the synthesis of a diverse library of furan-based derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[3]
Physicochemical Properties and Identification
2-Methyl-5-phenylfuran-3-carbonyl chloride is a solid compound with a molecular weight of 220.65 g/mol .[4][5] Its identity is unequivocally confirmed by its unique CAS number: 175276-57-0 .[4][5][6][7]
Table 1: Key Physicochemical Data for 2-Methyl-5-phenylfuran-3-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 175276-57-0 | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₉ClO₂ | [4][5][6][8] |
| Molecular Weight | 220.65 g/mol | [4][5][6] |
| IUPAC Name | 2-methyl-5-phenylfuran-3-carbonyl chloride | [4][5][7] |
| Physical State | Solid | [4] |
| Melting Point | 85°C | [4] |
| Purity | Typically ≥95% | [4][8] |
| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [4] |
| InChI Key | UJABSZITRMATFL-UHFFFAOYSA-N | [4][5] |
Synthesis and Mechanism
Acyl chlorides are generally not stored long-term due to their reactivity and are often synthesized immediately before use. The most common and efficient method for preparing 2-Methyl-5-phenylfuran-3-carbonyl chloride is through the reaction of its corresponding carboxylic acid, 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0), with a chlorinating agent.[9][10][11] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12][13]
Synthesis Protocol
The following is a generalized, yet detailed, protocol for the synthesis of the title compound.
Starting Material: 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0).[9][11]
Reagent: Thionyl chloride (SOCl₂).
Solvent: Anhydrous dichloromethane (DCM) or toluene.
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then gently heated to reflux (approx. 40°C for DCM) and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude 2-Methyl-5-phenylfuran-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or short-path distillation under high vacuum.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[14]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Reactivity and Handling
Reactivity
2-Methyl-5-phenylfuran-3-carbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent precursor for a variety of functional group transformations. Common reactions include:
-
Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of bioactive molecules.
-
Esterification: Reaction with alcohols to yield esters.
-
Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst.
The furan ring itself can be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening.[15] Therefore, reactions involving this acyl chloride should be conducted under carefully controlled, preferably non-acidic or mildly basic, conditions.
Safety and Handling
As with all acyl chlorides, 2-Methyl-5-phenylfuran-3-carbonyl chloride must be handled with care in a well-ventilated fume hood.
-
Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid, releasing corrosive HCl gas. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Corrosive: The compound and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Applications in Drug Discovery and Materials Science
The primary application of 2-Methyl-5-phenylfuran-3-carbonyl chloride lies in its role as a versatile building block for the synthesis of more complex molecules. The derivatives of 2-methyl-5-phenylfuran are of significant interest in medicinal chemistry.
-
Anticancer Agents: Phenylfuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][2] The ability to easily synthesize a library of amides and esters from the acyl chloride allows for rapid SAR studies to optimize potency and selectivity.
-
Antimicrobial Agents: The furan nucleus is present in many compounds with antibacterial and antifungal properties.[2][16]
-
Enzyme Inhibitors: Specifically, 5-phenyl-furan-2-carboxylic acid derivatives have been identified as a promising class of antimycobacterial agents that inhibit salicylate synthase MbtI in M. tuberculosis.[17] This highlights the potential of the phenylfuran scaffold in developing novel therapeutics.
Conclusion
2-Methyl-5-phenylfuran-3-carbonyl chloride is a valuable and reactive chemical intermediate. A thorough understanding of its properties, synthesis from 2-Methyl-5-phenylfuran-3-carboxylic acid, and careful handling are essential for its successful application in research. Its utility as a precursor to a wide range of furan derivatives makes it a key compound for scientists engaged in drug discovery and the development of novel organic materials.
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StruChem. (n.d.). 2-Methyl-5-phenylfuran-3-carbonyl chloride, min 95%, 1 gram. Retrieved from [Link]
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ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]
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